Tetrafluorophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Polycarboxylic Acids

,4,5,6-Tetrafluorophthalic acid (TFPA) serves as a valuable building block for the synthesis of various polycarboxylic acids due to the presence of two carboxylic acid functional groups and the electron-withdrawing effect of the fluorine atoms. These polycarboxylic acids find applications in various fields, including:

- Polymers: TFPA can be used to prepare fluorinated polyesters and polyamides with improved thermal stability and chemical resistance compared to their non-fluorinated counterparts [].

- Metal-organic frameworks (MOFs): TFPA can be incorporated into the structure of MOFs, leading to materials with enhanced porosity, gas adsorption capacity, and catalytic activity [].

Antimicrobial Activity

Studies have shown that TFPA exhibits antimicrobial activity against various bacterial and fungal strains. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane and inhibition of essential enzymes []. However, further research is needed to determine the effectiveness and potential applications of TFPA as an antimicrobial agent.

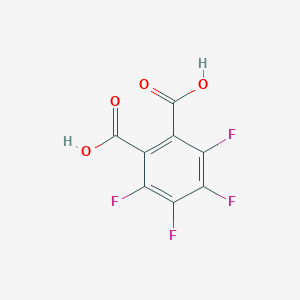

Tetrafluorophthalic acid is an aromatic compound characterized by the presence of four fluorine atoms attached to the phthalic acid structure. Its chemical formula is C₈H₂F₄O₄, and it exists primarily in the form of two isomers: 3,4,5,6-tetrafluorophthalic acid and 2,3,4,5-tetrafluorophthalic acid. The incorporation of fluorine atoms enhances its chemical stability and alters its physical properties, making it a subject of interest in various chemical applications.

Tetrafluorophthalic acid stands out due to its balance of stability and reactivity, making it suitable for diverse applications while retaining desirable physical properties influenced by its fluorinated structure.

Several methods exist for synthesizing tetrafluorophthalic acid:

- Catalytic Hydrolysis: This method involves the hydrolysis of N-methyl tetrafluorophthalimide in an autoclave with water and tosic acid as a catalyst. Optimal conditions include a temperature range of 106–140°C and pressures between 0.5–3.0 kg/cm². Yields can reach up to 93.5% under ideal conditions .

- Decarboxylation: The compound can also be synthesized via decarboxylation reactions involving ammonia at high temperatures .

- Fluorination: Another synthetic route involves treating phthalic derivatives with fluorinating agents under controlled thermal conditions .

Tetrafluorophthalic acid has several applications across various fields:

- Polymer Chemistry: It is used as a monomer in the synthesis of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.

- Pharmaceuticals: Its derivatives may find use in drug development due to potential bioactivity.

- Material Science: The compound can be utilized in coatings and materials requiring high durability against solvents and heat.

Research on interaction studies involving tetrafluorophthalic acid focuses primarily on its reactivity with other compounds rather than direct biological interactions. The decarboxylation process indicates potential pathways for further functionalization in organic synthesis . Additionally, its role as a precursor in polymer synthesis highlights its importance in material interactions.

Tetrafluorophthalic acid shares structural similarities with several other fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Notable Characteristics | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Tetrafluorobenzoic Acid | C₇H₃F₄O₂ | Lacks the phthalic structure; more straightforward applications in organic synthesis. | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Difluorophthalic Acid | C₈H₄F₂O₄ | Contains fewer fluorine atoms; generally less stable than tetrafluorinated variants. | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Pentafluorobenzoic Acid | C₇H₃F₅O₂ | Highly reactive due to five fluorine atoms; used in specialized

Tetrafluorophthalic acid is systematically named 3,4,5,6-tetrafluorophthalic acid under IUPAC guidelines. Its molecular structure consists of a benzene ring substituted with four fluorine atoms at the 3, 4, 5, and 6 positions, alongside two carboxylic acid groups at the 1 and 2 positions (Figure 1). Key identifiers include: The compound’s SMILES notation is $$ \text{O=C(O)C1=C(F)C(F)=C(F)C(F)=C1C(=O)O $$, and its InChIKey is YJLVXRPNNDKMMO-UHFFFAOYSA-N. Crystallographic studies reveal a planar aromatic core with hydrogen-bonded carboxylic acid dimers in the solid state. Historical Context of Fluorinated Phthalic Acid DerivativesThe synthesis of fluorinated aromatic compounds began in the mid-19th century with Alexander Borodin’s pioneering work on halogen exchange reactions. However, tetrafluorophthalic acid’s development is tied to advances in direct fluorination methodologies in the 20th century. Early routes involved hazardous reactions, such as the treatment of perchlorophthalide with potassium fluoride at 155–160°C in sulfolane, yielding tetrafluorophthaloyl fluoride, which was subsequently hydrolyzed to the dicarboxylic acid. A breakthrough came with the Amoco process, which optimized catalytic oxidation techniques for p-xylene derivatives. While initially developed for terephthalic acid, this methodology inspired analogous approaches for fluorinated analogs. By the 1990s, improved protocols using sulfur tetrafluoride ($$ \text{SF}4 $$) and hydrogen fluoride ($$ \text{HF} $$) enabled efficient decarboxylation and fluorination of phthalic acid derivatives. For example, heating tetrafluorophthalic acid with $$ \text{SF}4/\text{HF} $$ at 190–300°C produces perfluoro-o-xylene, a key fluorocarbon. Significance in Organofluorine ChemistryTetrafluorophthalic acid’s electron-withdrawing fluorine atoms enhance its utility in designing high-performance materials:

The compound’s reactivity in nucleophilic aromatic substitution and esterification reactions further enables tailored functionalization. For instance, reaction with thionyl chloride ($$ \text{SOCl}_2 $$) yields the corresponding acyl chloride, a precursor for amide and ester derivatives. Molecular Structure and GeometryTetrafluorophthalic acid (3,4,5,6-tetrafluorophthalic acid) possesses the molecular formula C₈H₂F₄O₄ with a molecular weight of 238.09 g/mol [1] [2] [3]. The compound consists of a benzene ring substituted with four fluorine atoms at positions 3, 4, 5, and 6, and two carboxylic acid groups at positions 1 and 2 [1] [4]. The IUPAC Standard InChI identifier is InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) [4]. The molecular geometry exhibits significant deviations from planarity between the aromatic ring and carboxylic acid groups [5]. Crystallographic analysis reveals that the plane of the carboxylate group is twisted by 19.3(1)° around the C1-C7 bond out of the least-squares plane of the aryl ring [5]. This torsional angle is considerably larger than those observed in non-fluorinated phthalic acid derivatives, indicating the influence of fluorine substitution on molecular conformation [5].

The presence of electronegative fluorine atoms reduces electron density in the aromatic ring system, diminishing conjugation between the aromatic π-system and the carboxyl groups [5]. This electronic effect allows for greater deviations from coplanarity compared to the non-fluorinated analogue [5]. Crystallographic AnalysisCrystal System and Unit Cell ParametersTetrafluorophthalic acid crystallizes in the triclinic space group P1̅ with Z = 1 [5]. The unit cell parameters have been precisely determined through single crystal X-ray diffraction analysis [5].

The crystal structure exhibits colorless block-shaped crystals with dimensions typically measuring 0.36 × 0.22 × 0.18 mm [5]. Recrystallization from water and acetone leads to the formation of a dihydrate form (H₂tfBDC·2H₂O) that crystallizes in the monoclinic space group P2₁/c with Z = 2 [5]. For the dihydrate form, the unit cell parameters are:

Hydrogen Bonding Networks in Solid StateThe solid-state structure of tetrafluorophthalic acid is characterized by extensive hydrogen bonding networks that significantly influence its crystal packing [5]. The anhydrous form exhibits infinite one-dimensional chain structures connected through hydrogen bonds between neighboring carboxylate units [5]. The hydrogen atoms of the hydroxyl groups are disordered over two sites with site occupation factors of 0.5 [5]. These hydrogen bonds form with the following geometric parameters:

In the dihydrate form, water molecules act as bridging agents, creating a complex three-dimensional hydrogen bonding network [5]. The water molecules facilitate stronger hydrogen bonding interactions with O-H···O distances of 1.59(2) Å, 1.89(2) Å, and 1.95(2) Å [5]. The crystal packing also features short intermolecular contacts between fluorine atoms and aromatic carbons, with F-C distances ranging from 2.979(2) Å to 3.109(2) Å [5]. These secondary interactions contribute to the overall stability of the crystal structure [5]. Spectroscopic PropertiesNuclear Magnetic Resonance Spectroscopy (Fluorine-19 and Carbon-13)Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides distinctive characterization of tetrafluorophthalic acid due to the four equivalent fluorine atoms [5] [6]. The ¹⁹F Nuclear Magnetic Resonance spectrum in acetone-d₆ exhibits a singlet at -140.75 ppm, representing the F2,3,5,6 fluorine atoms [5]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the molecular framework with characteristic chemical shifts [5]. In acetone-d₆ solvent, the spectrum displays:

The large one-bond carbon-fluorine coupling constant of 253.1 Hz is characteristic of direct C-F bonds in aromatic systems [5]. The tetrafluorobenzene ring carbons appear as complex multiplets due to the multiple fluorine-carbon coupling interactions [6]. Mass SpectrometryMass spectrometric analysis of tetrafluorophthalic acid provides molecular ion identification and fragmentation patterns [4]. The molecular ion peak appears at m/z 238, corresponding to the molecular weight of C₈H₂F₄O₄ [4]. Electron ionization mass spectrometry reveals characteristic fragmentation pathways typical of fluorinated aromatic carboxylic acids [4]. The National Institute of Standards and Technology mass spectral database contains reference spectra for tetrafluorophthalic acid, facilitating compound identification and purity assessment [4]. The fragmentation pattern shows loss of carboxylic acid groups and fluorine atoms under electron impact conditions [4].Vibrational SpectroscopyInfrared spectroscopy of tetrafluorophthalic acid exhibits characteristic absorption bands corresponding to functional group vibrations [7] [8]. The spectrum displays prominent features in several regions: The carboxylic acid carbonyl stretching vibrations appear in the region around 1700-1750 cm⁻¹, characteristic of C=O bonds in carboxylic acids [7]. The broad O-H stretching vibrations of carboxylic acid groups manifest in the 2500-3300 cm⁻¹ region [7]. Carbon-fluorine stretching vibrations occur in the fingerprint region between 1000-1300 cm⁻¹, providing definitive identification of the fluorinated aromatic system [7]. The aromatic C=C stretching vibrations appear around 1400-1600 cm⁻¹ [7]. Gas phase infrared spectroscopy has been conducted and archived in the National Institute of Standards and Technology database, providing reference spectra for analytical comparison [7]. The vibrational frequencies are influenced by the electron-withdrawing effects of the fluorine substituents, resulting in shifts compared to non-fluorinated analogues [7].Physicochemical PropertiesMelting and Boiling PointsTetrafluorophthalic acid exhibits a melting point in the range of 152-156°C according to multiple literature sources [2] [9] [10] [11]. The compound decomposes upon heating rather than exhibiting a true melting point [5]. Thermal analysis reveals that decomposition begins around 220°C and is complete by approximately 290°C [5].

The predicted boiling point is 345.7±42.0°C at 760 mmHg, though this represents a calculated value as the compound decomposes before reaching its boiling point [10]. Thermal decomposition yields 2,3,5,6-tetrafluorobenzoic acid through decarboxylation, releasing carbon dioxide [5] [12]. Solubility ParametersTetrafluorophthalic acid demonstrates limited water solubility, dissolving at a ratio of 85 parts by weight in 100 parts by weight of water at 25°C [14]. The compound shows enhanced solubility in organic solvents, particularly polar protic solvents [11] [15].

The solubility characteristics are influenced by the dual nature of the molecule, containing both hydrophilic carboxylic acid groups and lipophilic fluorinated aromatic regions [17]. The predicted logarithmic partition coefficient (LogP) value is 1.82, indicating moderate lipophilicity [10]. Recrystallization procedures typically employ water-acetone mixtures or hydrochloric acid solutions to obtain pure crystalline material [5] [16]. The formation of the dihydrate from aqueous solutions indicates favorable water-molecule interactions through hydrogen bonding [5]. Thermal Stability and Decomposition PathwaysThermal analysis of tetrafluorophthalic acid reveals distinctive decomposition behavior beginning at approximately 220°C [5]. Differential thermal analysis coupled with thermogravimetry demonstrates complete mass loss by 290°C with an accompanying exothermic signal [5]. The primary decomposition pathway involves decarboxylation to form 2,3,5,6-tetrafluorobenzoic acid with release of carbon dioxide [5] [12] [14]. This process occurs according to the reaction: C₈H₂F₄O₄ → C₇H₂F₄O₂ + CO₂ The decomposition temperature can be influenced by reaction conditions, with acidic media promoting decarboxylation at temperatures between 100-220°C [14]. Under controlled pH conditions (0.7-2.2), selective decarboxylation occurs at 120-195°C [14].

Industrial-Scale Synthesis RoutesIndustrial production of tetrafluorophthalic acid relies on established synthetic pathways that balance efficiency, cost-effectiveness, and scalability. The most prominent commercial routes involve the transformation of readily available chlorinated precursors through strategic halogen exchange processes. Halogen Exchange ProcessesThe cornerstone of industrial tetrafluorophthalic acid synthesis involves halogen exchange reactions utilizing tetrachlorophthalic anhydride as the primary starting material [1] [2]. This approach leverages the nucleophilic substitution mechanism where potassium fluoride serves as the fluorinating agent under controlled conditions. The process typically involves converting tetrachlorophthalic anhydride to tetrachloro-N-phenylphthalimide through reaction with aniline, followed by fluorination with potassium fluoride in aprotic polar solvents [1] [2]. The optimal conditions for these exchange processes involve temperatures ranging from 140-160°C, with reaction times of 8-15 hours, achieving yields of 81-88% [1] [2]. The use of phase transfer catalysts significantly enhances reaction efficiency, with tetrabutylammonium bromide being particularly effective in facilitating the halogen exchange [1] [2].

From Tetrachlorophthalic AnhydrideThe transformation of tetrachlorophthalic anhydride represents the most economically viable industrial route for tetrafluorophthalic acid production [3] [4]. This process involves a multi-step sequence beginning with the conversion of tetrachlorophthalic anhydride to the corresponding acid chloride using phosphorus pentachloride, followed by fluorination with potassium fluoride [3] [4]. The industrial implementation of this route has been optimized through careful control of reaction parameters. The chlorination step typically employs phosphorus pentachloride in amounts ranging from 0.5 to 2 moles per mole of tetrachlorophthalic anhydride, with reaction temperatures maintained between 80-180°C [3] [4]. Subsequently, the fluorination reaction occurs under anhydrous conditions using dried potassium fluoride, with yields consistently reaching 80-85% [3] [4]. Laboratory-Scale Preparation MethodsLaboratory-scale synthesis of tetrafluorophthalic acid offers greater flexibility in reaction conditions and enables the exploration of alternative synthetic pathways. These methods often provide higher purity products and serve as platforms for mechanistic studies and optimization experiments. Fluorination of PerchlorophthalideThe fluorination of perchlorophthalide represents a well-established laboratory method for tetrafluorophthalic acid synthesis [5] [6]. This approach involves heating perchlorophthalide with potassium fluoride in polar aprotic solvents such as sulfolane at temperatures of 155-160°C [5] [6]. The reaction proceeds through the formation of tetrafluorophthaloyl fluoride as an intermediate, which is subsequently hydrolyzed to yield the desired tetrafluorophthalic acid [5] [6]. The optimization of this method has revealed that reaction temperatures between 130-170°C provide optimal conversion rates, with sulfolane serving as the preferred solvent due to its thermal stability and ability to solubilize potassium fluoride [5] [6]. Yields of 72-85% are typically achieved with reaction times of 4-6 hours [5] [6]. Hydrolysis of Tetrafluorophthaloyl FluorideThe hydrolysis of tetrafluorophthaloyl fluoride offers a direct route to tetrafluorophthalic acid with excellent yields and purity [5] [6]. This method involves the careful hydrolysis of tetrafluorophthaloyl fluoride using aqueous hydrochloric acid or sodium bicarbonate solutions at room temperature [5] [6]. The reaction proceeds quantitatively, providing yields of 80-90% with minimal side product formation [5] [6]. The extraction of tetrafluorophthaloyl fluoride prior to hydrolysis can be performed using ethereal solvents such as tetrahydrofuran or dioxane, which effectively separate the fluoride from inorganic salts [5] [6]. The subsequent hydrolysis reaction is typically conducted under mild conditions, making this method particularly suitable for sensitive substrate transformations [5] [6]. N-methyl Tetrafluorophthalimide RouteThe N-methyl tetrafluorophthalimide route represents a modern approach to tetrafluorophthalic acid synthesis, offering enhanced selectivity and improved yields [7] [8]. This method involves the fluorination of 3,4,5,6-tetrachloro-N-methylphthalimide with potassium fluoride under optimized conditions, followed by hydrolysis to yield tetrafluorophthalic acid [7] [8]. The process utilizes tetrakis(diethylamino)phosphorus bromide as a phase transfer catalyst, enabling reactions at relatively mild temperatures of 110-130°C [7] [8]. The optimized conditions include the use of dimethyl sulfoxide as solvent with controlled water content (≤3%), reaction pressures of 0.01-0.5 MPa, and reaction times of 1-3 hours [7] [8]. These conditions consistently produce yields of 92-95% with excellent purity [7] [8].

Optimization ParametersThe synthesis of tetrafluorophthalic acid requires careful optimization of multiple reaction parameters to achieve maximum efficiency and product quality. These parameters interact synergistically to determine the overall success of the synthetic process. Temperature and Pressure ConsiderationsTemperature control represents the most critical factor in tetrafluorophthalic acid synthesis, with optimal ranges varying depending on the specific synthetic route employed [1] [7]. For halogen exchange processes, temperatures of 130-160°C provide the best balance between reaction rate and product stability [1] [7]. Higher temperatures accelerate the fluorination reaction but may lead to increased side product formation and thermal decomposition [1] [7]. Pressure considerations are particularly important for reactions involving volatile fluorinating agents or solvents [7] [9]. The optimal pressure range of 0.01-0.5 MPa has been established through systematic optimization studies, with moderate pressure enhancing conversion rates while maintaining reaction control [7] [9]. Decarboxylation reactions, which may occur as competing processes, are influenced by both temperature and pressure, with controlled conditions minimizing unwanted decarboxylation [9]. Catalyst Selection and PerformancePhase transfer catalysts play a crucial role in facilitating halogen exchange reactions by enhancing the nucleophilicity of fluoride ions in aprotic media [1] [7]. The selection of appropriate catalysts significantly impacts both reaction efficiency and product selectivity [1] [7]. Quaternary ammonium salts have emerged as the most effective catalysts for tetrafluorophthalic acid synthesis [1] [7]. Among these, tetrabutylammonium bromide and tetrakis(diethylamino)phosphorus bromide demonstrate superior performance, with the latter providing exceptional yields of 92-95% under optimized conditions [1] [7]. The catalyst concentration has been optimized at 3-4% by weight, providing maximum catalytic efficiency without excessive cost [1] [7].

Solvent EffectsSolvent selection critically influences the success of tetrafluorophthalic acid synthesis, with polar aprotic solvents providing optimal conditions for halogen exchange reactions [1] [7]. The high polarity of these solvents facilitates the solvation of potassium fluoride and enhances the nucleophilicity of fluoride ions [1] [7]. Dimethyl sulfoxide, N,N-dimethylformamide, and sulfolane have been identified as the most effective solvents for tetrafluorophthalic acid synthesis [1] [7]. Among these, dimethyl sulfoxide demonstrates superior performance when properly dehydrated to water content ≤3%, providing excellent yields and reaction rates [7]. The polar aprotic nature of these solvents enhances fluorination efficiency while maintaining product stability [1] [7].

Purification and Analytical ControlThe purification of tetrafluorophthalic acid requires specialized techniques to achieve the high purity levels demanded for commercial applications. Multiple purification methods have been developed and optimized to address the specific challenges associated with this fluorinated compound. Recrystallization TechniquesRecrystallization represents the most commonly employed purification method for tetrafluorophthalic acid, offering excellent purity enhancement with reasonable recovery rates [1] [3]. The process typically involves dissolving crude tetrafluorophthalic acid in hot concentrated hydrochloric acid, followed by controlled cooling to precipitate pure crystals [1] [3]. The sublimation method has proven particularly effective for tetrafluorophthalic acid purification, taking advantage of the compound's favorable sublimation properties [1] [10]. The process involves heating tetrafluorophthalic acid to 130-140°C under reduced pressure, followed by controlled cooling to deposit pure crystalline material [1] [10]. This method consistently achieves purities of 95-99% with recovery rates of 80-85% [1] [10]. Alternative recrystallization approaches include the use of organic solvents such as n-butyl ether for extraction and purification [5] [3]. These methods involve extracting tetrafluorophthalic acid from aqueous solutions using organic solvents, followed by back-extraction with dilute hydrochloric acid and final crystallization [5] [3]. Recovery rates of 85-90% with purities of 90-95% are typically achieved using these techniques [5] [3]. Quality Assessment MethodologiesThe analytical control of tetrafluorophthalic acid requires sophisticated techniques to ensure product quality and identify trace impurities [11] [12]. High-performance liquid chromatography coupled with ultraviolet detection has become the standard method for purity assessment, providing accurate quantification of the main component and detection of organic impurities [11] [12]. Gas chromatography-mass spectrometry serves as a complementary analytical technique, particularly valuable for identifying volatile impurities and confirming the identity of the main component [11] [13]. The method involves sample preparation through dissolution in appropriate solvents, followed by direct injection or derivatization for improved volatility [11] [13]. Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment [14] [12]. Both proton and fluorine NMR spectroscopy are employed, with fluorine NMR being particularly informative for fluorinated compounds like tetrafluorophthalic acid [14] [12]. The technique enables the detection of structural isomers and provides quantitative purity information [14] [12].

XLogP3 1.4

Melting Point

163.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

652-03-9

Wikipedia

Tetrafluorophthalic acid

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|